molecular formula C18H13FN4O2S B2480787 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-61-9

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

Cat. No. B2480787
CAS RN: 946317-61-9
M. Wt: 368.39
InChI Key: RSNGHOWMCSEBHN-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that often exhibit interesting biological activities and are subject to extensive research for their potential applications in drug development and other areas. Research on similar compounds involves synthesizing new derivatives, analyzing their molecular structures, understanding their chemical and physical properties, and exploring their reactivity.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step reactions, including cyclization, amide formation, and fluorination. For example, Eleev et al. (2015) described the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which shares a similar complexity in synthesis steps (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the physicochemical properties of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies are commonly used. Qin et al. (2019) discussed the crystal structure and DFT study of a compound with a complex structure, providing insights into molecular conformation and electronic properties (Qin et al., 2019).

Chemical Reactions and Properties

The reactivity and chemical behavior of such compounds can be explored through their participation in various chemical reactions, including amide coupling, cyclization, and nucleophilic substitution. The study by Kumbhare et al. (2014) on isoxazole derivatives provides an example of evaluating chemical reactivity and biological activity potential (Kumbhare et al., 2014).

Scientific Research Applications

Anticancer Activity

Research has identified a series of compounds related to the structure of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide, showcasing significant anticancer activity. These studies focus on the synthesis and evaluation of derivatives exhibiting potential against various cancer cell lines. For instance, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have demonstrated anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Hammam et al., 2005). Similarly, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, with some compounds showing promising antituberculosis activity and low cytotoxicity, highlighting their potential in addressing tuberculosis, a significant concern in oncology due to the susceptibility of cancer patients to infections (Jeankumar et al., 2013).

Antimicrobial Activity

The antimicrobial properties of derivatives of N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide have been explored, with some compounds synthesized showing good to moderate activity against bacterial and fungal strains. This suggests their potential in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens (Anuse et al., 2019).

Role in Cell Cycle Regulation and Apoptosis

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxicity and potential to induce apoptosis in cancer cell lines. These compounds have been found to induce G2/M cell cycle arrest and increase p53 levels, leading to apoptosis through mitochondrial-dependent pathways. Such findings underscore the potential of these compounds in cancer therapy, particularly through mechanisms involving p53 activation (Kumbhare et al., 2014).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-11-7-15(25-22-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNGHOWMCSEBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

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